REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[N:9]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[CH:7]=[CH:6][CH:5]=1)=[O:2].[OH-].[Na+].O.Cl>C(O)C>[CH:1]([NH:3][C:4]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:6][CH:5]=1)=[O:2] |f:1.2|
|
Name
|
ethyl 2-(6-formamidopyridin-2-yl)acetate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC(=N1)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with hot ethyl acetate (500 ml.)
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=CC(=N1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |